2-Methylthian-3-one

Description

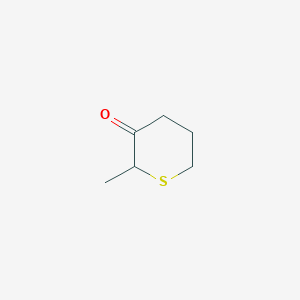

2-Methylthian-3-one (CAS: [insert CAS number]) is a sulfur-containing cyclic ketone with the molecular formula C₆H₁₀OS. Its structure comprises a six-membered thiane ring substituted with a methyl group at the 2-position and a ketone functional group at the 3-position. Its reactivity is influenced by the electron-withdrawing ketone group and the sulfur atom, which can participate in nucleophilic or coordination chemistry.

Properties

IUPAC Name |

2-methylthian-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-5-6(7)3-2-4-8-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZKBYSDJFQKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50532760 | |

| Record name | 2-Methylthian-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69261-29-6 | |

| Record name | 2-Methylthian-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthian-3-one can be achieved through several methods. One common approach involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methylthian-3-one undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent. Substitution reactions may require the presence of a catalyst to facilitate the reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers. Substitution reactions may produce a variety of substituted thiopyran derivatives.

Scientific Research Applications

2-Methylthian-3-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds. It is also used in the study of heterocyclic chemistry and reaction mechanisms.

Biology: It is used in the study of sulfur metabolism and the role of sulfur-containing compounds in biological systems.

Mechanism of Action

The mechanism of action of 2-Methylthian-3-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of sulfur-containing enzymes, thereby affecting metabolic pathways that rely on these enzymes. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from related compounds discussed in the literature:

Structural and Functional Analogues

- Structure : A bicyclic ketone with a methyl group at the 3-position.

- Applications : Used as a precursor for antiviral agents (e.g., HIV inhibitors) and antitumor compounds.

- Key Differences : Unlike 2-Methylthian-3-one, 3-Methyltetral-1-one lacks a sulfur atom and features a fused bicyclic system, which enhances its aromatic stability and utility in polycyclic syntheses .

Thian-4-one Derivatives: Structure: Sulfur-containing monocyclic ketones with variations in substituent positions. Reactivity: The sulfur atom in thianones facilitates ring-opening reactions, enabling access to thiol-containing intermediates. Comparison: this compound’s methyl group at the 2-position may sterically hinder certain reactions compared to unsubstituted thianones.

Physicochemical Properties

A hypothetical comparison based on general trends in cyclic ketones:

Biological Activity

2-Methylthian-3-one, a sulfur-containing compound, has garnered interest in various fields due to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a thianone ring structure, which contributes to its reactivity and biological activity. The compound's molecular formula is , and it features a methyl group attached to a thioether moiety.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Cytotoxic Effects

The compound has shown cytotoxic effects in vitro. In a study involving human blood mononuclear cells, this compound induced apoptosis through the activation of caspases-3 and -7, indicating its potential use in cancer therapy .

Neurotoxicity

Toxicological evaluations reveal that this compound has a no observed adverse effect level (NOAEL) of 75 mg/kg body weight per day in animal studies. However, higher doses (220 mg/kg) led to significant adverse effects, including cataracts and neurological impairments . These findings highlight the need for careful dosage considerations in therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A laboratory study examined the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, supporting its potential as a natural preservative or therapeutic agent.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at concentrations above 100 µM, suggesting that this compound could be further investigated for its anticancer properties.

Toxicity and Safety Profile

The safety profile of this compound is critical for its potential therapeutic use. Acute toxicity studies reported an LD50 of approximately 1984 mg/kg in rats, with observed symptoms including respiratory distress and neurological signs at higher doses . Chronic exposure studies are necessary to fully understand long-term effects and safety margins.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains; potential for use as an antimicrobial agent. |

| Cytotoxic Effects | Induces apoptosis in human blood mononuclear cells; potential for cancer therapy applications. |

| Toxicity Profile | NOAEL of 75 mg/kg; significant adverse effects at higher doses; LD50 approximately 1984 mg/kg. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.